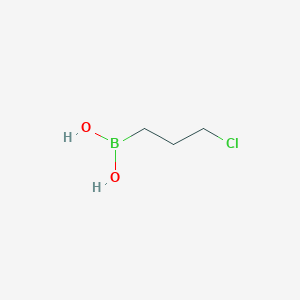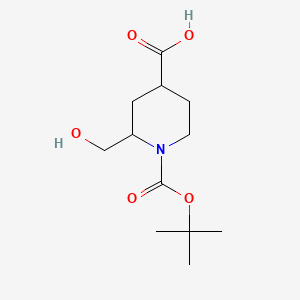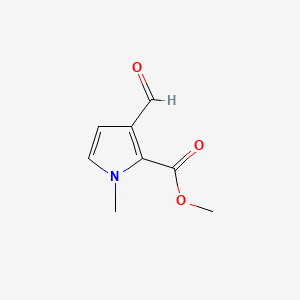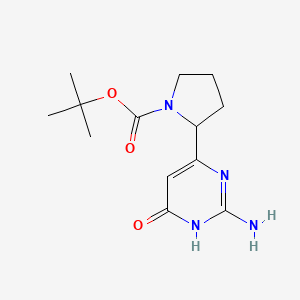
(3-Chloropropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropropyl)boronic acid is an organoboron compound that features a boronic acid group attached to a three-carbon chain with a chlorine atom at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloropropyl)boronic acid involves the hydroboration of allyl chloride followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Allyl chloride is reacted with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding borane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting this compound with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are typical reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted propylboronic acid derivatives.
Aplicaciones Científicas De Investigación
(3-Chloropropyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Chloropropyl)boronic acid in various reactions involves the formation of boronate esters or complexes with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Used in similar cross-coupling reactions but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a chlorine atom, leading to different reactivity and applications.
(4-Chlorophenyl)boronic Acid: Similar structure but with the chlorine atom on the aromatic ring, affecting its reactivity and applications.
Uniqueness
(3-Chloropropyl)boronic acid’s unique structure, featuring both a boronic acid group and a chlorine atom on a three-carbon chain, provides distinct reactivity patterns. This makes it particularly valuable in synthetic chemistry for creating complex molecules and in medicinal chemistry for developing boron-containing drugs .
Propiedades
Fórmula molecular |
C3H8BClO2 |
|---|---|
Peso molecular |
122.36 g/mol |
Nombre IUPAC |
3-chloropropylboronic acid |
InChI |
InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |
Clave InChI |
GQDYKFQIPPIFMJ-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)

amine hydrochloride](/img/structure/B15298059.png)

![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)

![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)


